4-[(4-Methylbenzoyl)amino]butanoic acid
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Overview
Description
“4-[(4-Methylbenzoyl)amino]butanoic acid” is a derivative of 4-Aminobutanoic acid . It is functionally related to butyric acid and gamma-aminobutyric acid .
Synthesis Analysis
The synthesis of similar compounds, such as 4-(4-Methylphenyl)-4-oxobutanoic acid, can be prepared by a Friedel–Crafts reaction between toluene and succinic anhydride catalyzed by a Lewis acid such as aluminium chloride .Molecular Structure Analysis
The molecular structure of 4-Aminobutanoic acid, a related compound, is available as a 2D Mol file or as a computed 3D SD file . The molecular weight of 4-Aminobutanoic acid is 103.1198 .Chemical Reactions Analysis
The preparation of 4-(4-Methylphenyl)-4-oxobutanoic acid, a similar compound, involves a Friedel–Crafts reaction between toluene and succinic anhydride .Scientific Research Applications
- Applications :
- Protein Kinase Inhibitors : Researchers explore derivatives of this compound as potential protein kinase inhibitors, targeting various signaling pathways implicated in diseases like cancer and neurodegenerative disorders .
- Anti-Inflammatory Agents : The sulfonamide group contributes to anti-inflammatory properties, making it relevant for drug development .
- Antibacterial Agents : Investigations into its antibacterial activity have been promising, especially against Gram-positive bacteria .
- Peptide Mimetics : 4-[(4-Methylbenzoyl)amino]butanoic acid serves as a building block for peptide mimetics. Researchers modify its structure to mimic specific peptide sequences, enhancing stability and bioavailability .
- Solid-Phase Peptide Synthesis : Its compatibility with solid-phase peptide synthesis (SPPS) allows efficient incorporation into peptide chains .
- Surface-Active Compounds : The sulfonamide group can enhance surface properties, making it useful for modifying surfaces in materials science applications .
- Polymer Additives : Researchers investigate its use as an additive in polymers to improve mechanical properties and surface interactions .
- Chiral Stationary Phases : Researchers employ derivatives of 4-[(4-Methylbenzoyl)amino]butanoic acid as chiral stationary phases in high-performance liquid chromatography (HPLC) for enantiomer separation .
- Bioorthogonal Chemistry : The sulfonamide group can participate in bioorthogonal reactions, allowing selective labeling of biomolecules in living systems .
- Fluorescent Probes : Derivatives of this compound serve as fluorescent probes for imaging biological processes .
Medicinal Chemistry and Drug Development
Organic Synthesis and Peptide Chemistry
Materials Science and Surface Modification
Analytical Chemistry and Chromatography
Bioconjugation and Labeling
Photophysics and Photochemistry
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 4-[(4-Methylbenzoyl)amino]butanoic acid are currently unknown
Biochemical Pathways
Without knowledge of the compound’s primary targets, it’s challenging to summarize the affected biochemical pathways . .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-[(4-Methylbenzoyl)amino]butanoic acid are currently unknown . These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Result of Action
The molecular and cellular effects of 4-[(4-Methylbenzoyl)amino]butanoic acid’s action are currently unknown . These effects can be described once the mode of action and the biochemical pathways affected by the compound are identified.
properties
IUPAC Name |
4-[(4-methylbenzoyl)amino]butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-9-4-6-10(7-5-9)12(16)13-8-2-3-11(14)15/h4-7H,2-3,8H2,1H3,(H,13,16)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROOXOEPLHGAHAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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